molecular formula C10H15NS B14450357 Ethanethiol, 2-(di(2-butynyl)amino)- CAS No. 75606-38-1

Ethanethiol, 2-(di(2-butynyl)amino)-

Cat. No.: B14450357
CAS No.: 75606-38-1
M. Wt: 181.30 g/mol
InChI Key: LRXFPXRZILGPCW-UHFFFAOYSA-N
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Description

Ethanethiol, 2-(di(2-butynyl)amino)- is an organosulfur compound with the molecular formula C10H15NS. This compound is characterized by the presence of a thiol group (-SH) and an amino group substituted with two butynyl groups. It is a colorless liquid with a distinct odor, commonly used in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethanethiol, 2-(di(2-butynyl)amino)- typically involves the reaction of ethanethiol with di(2-butynyl)amine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of ethanethiol, 2-(di(2-butynyl)amino)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, along with advanced equipment to ensure efficient production. The reaction is monitored and controlled to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Ethanethiol, 2-(di(2-butynyl)amino)- undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form simpler thiols or amines.

    Substitution: The amino group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Simpler thiols, amines.

    Substitution: Various substituted amines and thiols.

Scientific Research Applications

Ethanethiol, 2-(di(2-butynyl)amino)- has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethanethiol, 2-(di(2-butynyl)amino)- involves its interaction with molecular targets, such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, affecting their function. The amino group can interact with various biological molecules, influencing cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    Ethanethiol: A simpler thiol compound with similar chemical properties.

    2-(Butylamino)ethanethiol: Another thiol compound with an amino group, but with different substituents.

    2-(Dimethylamino)ethanethiol: A thiol compound with a dimethylamino group.

Uniqueness

Ethanethiol, 2-(di(2-butynyl)amino)- is unique due to the presence of two butynyl groups on the amino moiety, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar thiol compounds and influences its reactivity and applications.

Properties

CAS No.

75606-38-1

Molecular Formula

C10H15NS

Molecular Weight

181.30 g/mol

IUPAC Name

2-[bis(but-2-ynyl)amino]ethanethiol

InChI

InChI=1S/C10H15NS/c1-3-5-7-11(9-10-12)8-6-4-2/h12H,7-10H2,1-2H3

InChI Key

LRXFPXRZILGPCW-UHFFFAOYSA-N

Canonical SMILES

CC#CCN(CCS)CC#CC

Origin of Product

United States

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